molecular formula C7H10O3 B127589 Methyl 2-acetylcyclopropane-1-carboxylate CAS No. 143955-12-8

Methyl 2-acetylcyclopropane-1-carboxylate

Cat. No.: B127589
CAS No.: 143955-12-8
M. Wt: 142.15 g/mol
InChI Key: MSCQZOISCXMNDV-UHFFFAOYSA-N
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Description

Methyl 2-acetylcyclopropane-1-carboxylate is an organic compound with the molecular formula C7H10O3. It is a cyclopropane derivative that features both an acetyl group and a carboxylate ester group. This compound is of interest in organic synthesis due to its unique structural properties and reactivity.

Scientific Research Applications

Methyl 2-acetylcyclopropane-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research into its derivatives may lead to the development of new therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H227, H315, H319, and H335 . Precautionary statements include P210, P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, and P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-acetylcyclopropane-1-carboxylate can be synthesized through various methods. One common approach involves the cyclopropanation of an appropriate precursor, such as an α,β-unsaturated ester, using a reagent like diazomethane. The reaction typically requires a catalyst, such as a transition metal complex, and is carried out under controlled temperature and pressure conditions to ensure the formation of the desired cyclopropane ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The reaction conditions are carefully monitored to maintain the desired temperature, pressure, and reagent concentrations. Purification of the final product is achieved through techniques such as distillation, crystallization, or chromatography.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-acetylcyclopropane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The acetyl group can undergo nucleophilic substitution reactions, where nucleophiles replace the acetyl group under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base or acid catalyst.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted cyclopropane derivatives.

Mechanism of Action

The mechanism of action of methyl 2-acetylcyclopropane-1-carboxylate involves its reactivity due to the strained cyclopropane ring and the presence of functional groups. The cyclopropane ring is highly reactive due to ring strain, making it susceptible to ring-opening reactions. The acetyl and carboxylate groups can participate in various chemical transformations, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

    Methyl 2-oxoindan-1-carboxylate: Another cyclopropane derivative with similar reactivity.

    Methyl 2-nitrophenylacetic acid: Shares the ester functional group and undergoes similar types of reactions.

Uniqueness: Methyl 2-acetylcyclopropane-1-carboxylate is unique due to the combination of its cyclopropane ring and the presence of both acetyl and carboxylate ester groups. This combination imparts distinct reactivity and makes it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

methyl 2-acetylcyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3/c1-4(8)5-3-6(5)7(9)10-2/h5-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSCQZOISCXMNDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CC1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143955-12-8
Record name methyl 2-acetylcyclopropane-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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